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Strategy / Study

Study Design & Population

Key Efficacy
Findings

Safety Findings

Alectinib
Continuation +
Local Therapy [1]

(2]

Alectinib +
Bevacizumab
(First-line) [3]

Retrospective cohort (N=15);
ALK+ NSCLC with
oligoprogression or CNS
progression after 1st/2nd-line
alectinib [1] [2].

Phase 2 trial (ALEK-B)
(N=41); untreated advanced
ALK+ NSCLC [3].

mMPFS: 8 months
(95% CI: 4-NA);
ORR: 46.7%:; mOS:
Not reached [1] [2].

12-month PFS:
97.1%; 36-month
PFS: 64.2%: ORR:
100%; 36-month
icPFS: 87.8% [3].

Experimental & Mechanistic Insights

Favorable safety profile;
one patient experienced
Grade 2 elevated
AST/SGOT [1].

Grade 3-4 AEs: 46.3% of
patients (most common:
proteinuria,
hepatotoxicity); no fatal
events [3].

Model / - . . Implication for

Key Finding Experimental Detail L
System Combination
Preclinical Adaptive immunity is critical Orthotopic lung cancer Suggests potential for
In Vivo for durable alectinib models in C57BL/6 combining alectinib with

© 2026 Smolecule. All rights reserved.

1/5

Tech Support


https://www.smolecule.com/products/s548568?utm_src=pdf-body
https://www.smolecule.com/products/s548568?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/38405000/
https://tlcr.amegroups.org/article/view/82555/html
https://pubmed.ncbi.nlm.nih.gov/38405000/
https://tlcr.amegroups.org/article/view/82555/html
https://pubmed.ncbi.nlm.nih.gov/38405000/
https://tlcr.amegroups.org/article/view/82555/html
https://pubmed.ncbi.nlm.nih.gov/38405000/
https://pubmed.ncbi.nlm.nih.gov/40379690/
https://pubmed.ncbi.nlm.nih.gov/40379690/
https://pubmed.ncbi.nlm.nih.gov/40379690/
https://pubmed.ncbi.nlm.nih.gov/40379690/
https://www.smolecule.com/products/s548568?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C U | e Specifications & Pricing

Model / o . . Implication for
Key Finding Experimental Detail .

System Combination

Models [4] responses. Tumors (immunocompetent) vs. immunotherapies to
regressed in nu/nu (immunodeficient) enhance long-term
immunocompetent mice but mice [4]. efficacy.

progressed in
immunodeficient mice [4].

Signaling Inhibiting TOPK (a In vitro and in vivo models TOPK is a potential co-
Pathway downstream target of ALK) using ALK+ NSCLC cell target to overcome
Research enhances sensitivity to lines (H2228); combination resistance; HI-032 is a
[5] alectinib. Combination of alectinib and TOPK preclinical tool
suppressed growth and inhibitor HI-032 [5]. compound.

promoted apoptosis [5].

Experimental Protocol: Evaluating Alectinib
Combinations In Vivo

The following workflow outlines a standard protocol for assessing the efficacy of alectinib combination

therapy in mouse models, based on methodologies used in the search results [4] [5].
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Key Methodological Notes:

e Cell Lines: Common ALK-positive NSCLC models include H2228 (human) and syngeneic murine
lines like EAL, EA2, and EA3 [4] [5].

¢ Dosing: Alectinib is typically administered via daily oral gavage at 20 mg/kg in preclinical studies [4].

¢ Treatment Groups: A standard study should include control, alectinib monotherapy, combination
drug, and potentially combination drug monotherapy arms.
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e Endpoint Analysis: Beyond tumor volume, analysis can include immunohistochemistry for immune
cell infiltration (CD8+ T cells, neutrophils) [4] and apoptosis markers (e.g., cleaved PARP) [5].

Key Takeaways for Your Technical Support Center

e Consider Progression Type: For patients with oligoprogression or CNS-only progression,
evidence supports continuing alectinib alongside local therapy (e.g., radiation) as a viable strategy
[11[2].

e Explore Anti-Angiogenic Combinations: The combination of alectinib with bevacizumab shows
high efficacy in the first-line setting, with a manageable safety profile dominated by proteinuria and
hepatotoxicity [3].

¢ Investigate Novel Targets: Preclinical evidence highlights TOPK inhibition as a promising
mechanism to overcome resistance and enhance alectinib's efficacy [5].

e Account for the Immune System: Durable responses to alectinib appear to rely on an intact
adaptive immune system, suggesting the tumor immune microenvironment is a key factor in
treatment outcome [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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